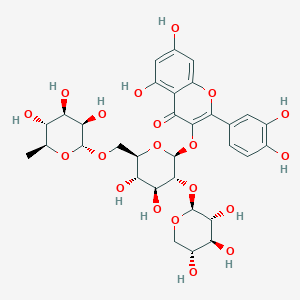

Quercetin 3-(2G-xylosylrutinoside)

Description

Properties

CAS No. |

129235-39-8 |

|---|---|

Molecular Formula |

C32H38O20 |

Molecular Weight |

742.6 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |

InChI Key |

RLTNQOUWXZXZCS-VMMUDTPISA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |

Synonyms |

quercetin 3-O-beta-(2(G)-O-beta-xylopyranosyl-6(G)-O-alpha-rhamnopyranosyl)glucopyranoside |

Origin of Product |

United States |

Natural Occurrence and Distribution

The presence of Quercetin (B1663063) 3-(2G-xylosylrutinoside) has been documented in several plant families, indicating a somewhat diverse but specific distribution in the plant kingdom. Research has led to the isolation and identification of this compound from various parts of the plants, including leaves and aerial parts.

Botanical Sources

The identification of Quercetin 3-(2G-xylosylrutinoside) has been confirmed in the following plant species through detailed phytochemical analysis.

A significant finding in the study of flavonoid glycosides was the isolation of Quercetin 3-O-β-(2G-O-β-xylopyranosyl-6G-O-α-rhamnopyranosyl) glucopyranoside, another name for Quercetin 3-(2G-xylosylrutinoside), from the aerial parts of Ecballium elaterium. derpharmachemica.comresearchgate.net This discovery was notable as it was the first time this particular flavonol triglycoside was identified within the Cucurbitaceae family. derpharmachemica.com The structure of the compound was established through comprehensive spectroscopic analysis, including UV, IR, 1H NMR, 13C-NMR, and 2D-NMR experiments, as well as mass spectrometry. derpharmachemica.comresearchgate.net

The leaves of the hardy kiwi, Actinidia arguta, have been identified as a source of Quercetin 3-(2G-xylosylrutinoside). nih.gov A comprehensive review of the chemical constituents of the genus Actinidia lists the isolation of Quercetin 3-O-β-d-[2G-O-β-d-xylopyranosyl-6G-O-α-l-rhamnopyranosyl] glucopyranoside from this species. nih.gov The KNApSAcK database, a comprehensive resource for natural product information, also documents the presence of this compound in Actinidia arguta.

Actinidia melanandra is another species within the Actinidiaceae family where Quercetin 3-(2G-xylosylrutinoside) has been reported. nih.gov Both the PubChem database and the KNApSAcK metabolite database list this plant as a known source of the compound. While the specific plant parts containing the compound are not detailed in these database entries, its presence is duly noted in the scientific record.

The presence of Quercetin 3-(2G-xylosylrutinoside) has also been documented in Orixa japonica, a member of the Rutaceae family. nih.gov Information from the PubChem and KNApSAcK databases confirms that this compound has been identified in this plant species, though specifics regarding the distribution within the plant are not extensively detailed in these sources.

Research on the flavonoid content of Begonia semperflorens has indicated the presence of Quercetin 3-(2G-xylosylrutinoside) in the leaves of this plant. While studies on the flowers of this popular ornamental have identified other flavonoids like quercetin, kaempferol, astragalin, and isoquercetin, the xylosylrutinoside derivative has been specifically reported in the foliar parts. researchgate.netresearchgate.net

Interactive Data Table: Occurrence of Quercetin 3-(2G-xylosylrutinoside)

| Plant Species | Family | Plant Part |

| Ecballium elaterium (L.) | Cucurbitaceae | Aerial Parts |

| Actinidia arguta | Actinidiaceae | Leaves |

| Actinidia melanandra | Actinidiaceae | Not Specified |

| Orixa japonica | Rutaceae | Not Specified |

| Begonia semperflorens Link et Otto | Begoniaceae | Leaves |

Specific Plant Parts of Accumulation

The accumulation of Quercetin 3-(2G-xylosylrutinoside) appears to be concentrated in the aerial parts of the plants where it is found.

Leaves: In Vigna unguiculata (cowpea), the leaves are the primary site of accumulation for this compound. nih.gov

Flowers: While not definitively identified, the flowers of Matricaria chamomilla are the main source of its diverse flavonoid content. researchgate.netiaees.org

Aerial Parts: For many of the other listed plants, general phytochemical screenings of aerial parts have been conducted.

Quantitative Variation Across Cultivars/Genotypes

Significant quantitative variation of Quercetin 3-(2G-xylosylrutinoside) has been observed among different cultivars of Vigna unguiculata. This highlights the influence of genetic factors on the biosynthesis and accumulation of this flavonoid.

A study analyzing the phenolic compounds in the leaves of seven different cowpea cultivars revealed varying concentrations of Quercetin 3-(2G-xylosylrutinoside). The table below summarizes these findings.

Table 1: Concentration of Quercetin 3-(2G-xylosylrutinoside) in Different Cowpea Cultivars

| Cultivar | Concentration (mg/kg of fresh weight) |

|---|---|

| VOP1 | 185.3 |

| VOP2 | 210.4 |

| VOP3 | 199.7 |

| VOP4 | 225.6 |

| VOP5 | 178.9 |

| VOP6 | 205.1 |

| VOP7 | 192.5 |

Data sourced from a study on the phenolic compounds in cowpea leaves. nih.gov

This quantitative data underscores the potential for selecting specific cultivars for higher yields of this particular flavonoid.

Ecological Role and Biosynthesis in Plant-Environment Interactions

The biosynthesis of flavonoids, including Quercetin 3-(2G-xylosylrutinoside), is an integral part of a plant's response to its environment. These compounds are not essential for primary metabolism but play a crucial role in mediating interactions with other organisms and coping with environmental challenges. The production of such complex glycosides is often induced or enhanced in response to specific external stimuli, highlighting their adaptive significance.

While specific research on the repellent properties of Quercetin 3-(2G-xylosylrutinoside) is limited, there is direct evidence of its role as an oviposition deterrent. One study identified quercetin 3-O-(2G-β-D-xylopyranosylrutinoside) as a key chemical barrier against the citrus swallowtail butterfly, Papilio xuthus. tandfonline.com This finding suggests that this specific glycosylation pattern of quercetin plays a crucial role in preventing insect egg-laying on the plant, thereby protecting it from herbivory by the larvae.

The broader family of quercetin and its glycosides are well-documented for their diverse roles in plant defense. mdpi.comresearchgate.net They can act as feeding deterrents, repellents, and even toxins to a range of herbivorous insects. mdpi.comnih.gov The specific effects, however, can be highly dependent on the insect species and the concentration of the compound. mdpi.comnih.gov For instance, while some flavonoids deter feeding, others can paradoxically act as feeding stimulants for adapted specialist insects. researchgate.net The harmful effects of quercetin have been observed in insects from the orders Hemiptera, Diptera, and Lepidoptera. mdpi.comresearchgate.net

The production of flavonoids, including quercetin derivatives, is a known defense response in plants to herbivory. While direct evidence for the induction of Quercetin 3-(2G-xylosylrutinoside) by lepidopteran oral secretions is not yet available, the general mechanism is well-established. Plants can recognize chemical cues from insect oral secretions, triggering a cascade of defense responses that often includes the synthesis and accumulation of defensive secondary metabolites like flavonoids. mdpi.com

Studies on various plant species have demonstrated that feeding by lepidopteran larvae can lead to an increase in the concentration of quercetin and its glycosides in plant tissues. mdpi.com These compounds can then act as feeding deterrents or toxins, reducing further damage from the herbivore. nih.govmdpi.com The induction of these chemical defenses is a dynamic process, often localized to the site of attack but can also be systemic throughout the plant.

Plants are known to accumulate flavonoids, including quercetin and its glycosides, in response to various abiotic stresses such as cold, drought, and high-light conditions. nih.govresearchgate.nettaylorfrancis.com These compounds play a protective role by acting as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced during stress events. researchgate.net

Isolation and Purification Methodologies

Extraction Techniques

The initial step in obtaining Quercetin (B1663063) 3-(2G-xylosylrutinoside) is its extraction from plant tissues. The choice of extraction technique and solvent is crucial for maximizing the yield and minimizing the co-extraction of undesirable compounds.

Solvent-based extraction is a fundamental technique for isolating flavonoids like Quercetin 3-(2G-xylosylrutinoside). The selection of an appropriate solvent is paramount and is largely determined by the polarity of the target compound.

Methanol (B129727) and Aqueous Methanol : Due to the polar nature of flavonoid glycosides, methanol is often an effective solvent for their extraction. Studies on the extraction of similar quercetin glycosides from 'Idared' apple peels have shown that methanol is highly efficient. The use of aqueous methanol, particularly in concentrations ranging from 80% to 100%, has been identified as optimal for extracting quercetin and its glycosides. For instance, research on green tea extracts demonstrated that an ethanol (B145695) concentration of 94.7% (v/v) was optimal for quercetin yield, highlighting the efficacy of high-concentration alcohol solutions.

Ethyl Acetate (B1210297) and n-Butanol : Fractionation with solvents of varying polarities, such as ethyl acetate and n-butanol, is a common strategy to separate compounds from the initial crude extract. In the isolation of related quercetin glycosides from rubber cassava leaves, ethyl acetate was used to extract the crystalline form of the compound. A study on the purification of flavonoids from Nelumbo nucifera leaves employed a two-phase solvent system of ethyl acetate-n-butanol-water for separation.

The following table summarizes the solvents commonly used for the extraction of quercetin glycosides.

| Solvent | Application | Rationale |

| Methanol/Aqueous Methanol | Initial extraction from plant material. | The polar nature of quercetin glycosides makes them soluble in alcohols. |

| Ethyl Acetate | Liquid-liquid extraction and separation. | Selectively extracts compounds of intermediate polarity. |

| n-Butanol | Liquid-liquid extraction and fractionation. | Used to separate highly polar glycosides from the aqueous phase. |

Maceration is a simple and widely used extraction method that involves soaking the plant material in a solvent for a specific period. This technique has been successfully applied to the extraction of quercetin-3-O-glycosides from the leaves of the rubber cassava. In one study, 200 grams of powdered leaves were macerated with ethanol for five days, demonstrating the utility of this method for the initial extraction of related compounds. Another study on Raphanus sativus leaves involved macerating the dried leaves in various solvents, including methanol and ethanol, for 24 hours at room temperature with occasional shaking.

Purification Techniques

Following the initial extraction, a series of purification techniques are employed to isolate Quercetin 3-(2G-xylosylrutinoside) from the complex mixture of co-extracted compounds.

Recrystallization is a powerful technique for purifying crystalline compounds. In the purification of a quercetin-3-O-glycoside from rubber cassava leaves, the crystals obtained after solvent extraction were purified by recrystallization with ethanol five to seven times to yield a pure compound. This process relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals.

Column chromatography is an indispensable tool for the separation and purification of flavonoids. The choice of the stationary phase is critical for achieving effective separation.

Silica (B1680970) Gel (SiO2) : Silica gel column chromatography is frequently used for the purification of flavonoids. In the purification of quercetin from various plant sources, adsorption chromatography on a silica gel column (100–200 mesh) was a key step. A patent for the extraction of flavonoids from Sabia parviflora also lists silica gel column chromatography as a crucial part of the separation process.

Octadecylsilane (ODS) : ODS, a type of reversed-phase material, is also utilized in column chromatography for flavonoid purification. A patent detailing the separation of seven flavonoids mentions the use of an ODS-A-HG reversed-phase chromatography column. This technique separates compounds based on their hydrophobicity, which is particularly useful for separating different glycosidic forms of flavonoids.

The table below outlines the column chromatography techniques used for purifying quercetin glycosides.

| Chromatographic Technique | Stationary Phase | Application |

| Silica Gel Column Chromatography | Silica Gel (SiO2) | Separation of flavonoids based on polarity. |

| ODS Column Chromatography | Octadecylsilane (ODS) | Reversed-phase separation based on hydrophobicity. |

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final step in the purification process. This technique offers high resolution and is capable of separating structurally similar compounds. A method for separating seven flavonoids from Sabia parviflora utilized semi-preparative HPLC for the final isolation of the compounds. Similarly, the purification of Quercetin-3-O-sambubioside from the leaves of Nelumbo nucifera was achieved using semi-preparative high-speed counter-current chromatography followed by HPLC analysis for purity determination, yielding a product with 98.6% purity.

Yield Assessment of Isolated Compound

Specific yield assessment data for the isolation of Quercetin 3-(2G-xylosylrutinoside) is not available in the reviewed scientific literature.

Table 1: Compound Yield Data

| Compound | Source | Method | Yield | Reference |

| Quercetin-3-O-glycoside | Rubber Cassava Leaves | Maceration and Recrystallization | 0.118% of total dried leaf extract |

Structural Elucidation and Spectroscopic Characterization

Elucidation of Glycosidic Linkages (e.g., rhamnosyl (1→6) glucose, xylopyranosyl linkage)

The precise connection points between the sugar units and their attachment to the quercetin (B1663063) aglycone are determined using advanced Nuclear Magnetic Resonance (NMR) techniques, particularly 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC). For Quercetin 3-(2G-xylosylrutinoside), the structure has been identified as Quercetin 3-O-xylosyl-(1→2)-[rhamnosyl-(1→6)-glucoside]. researchgate.net

This nomenclature indicates:

The entire trisaccharide unit is attached to the quercetin molecule at the 3-position hydroxyl group.

The central sugar is glucose.

A rhamnose molecule is attached to the 6-position of the glucose (a rhamnosyl (1→6) glucose linkage). This disaccharide unit is known as rutinose.

A xylose molecule is attached to the 2-position of the glucose (a xylopyranosyl (1→2) glucose linkage). researchgate.net

HMBC experiments show correlations between the anomeric proton of one sugar and a carbon atom of the adjacent sugar (or the aglycone), providing definitive proof of these linkages.

Acid Hydrolysis Products Analysis (e.g., identification of quercetin, glucose, rhamnose)

Acid hydrolysis is a classical chemical method used to break down glycosides into their constituent parts. When Quercetin 3-(2G-xylosylrutinoside) is subjected to strong acid and heat, the glycosidic bonds are cleaved.

This procedure is expected to yield four distinct molecules:

Quercetin : The flavonoid aglycone.

D-Glucose : A hexose (B10828440) sugar.

L-Rhamnose : A deoxyhexose sugar.

D-Xylose : A pentose (B10789219) sugar.

Following hydrolysis, these individual components can be separated and identified using chromatographic techniques (like HPLC or GC) by comparing them against authentic standards. While this method confirms the identities of the building blocks, modern spectroscopic methods like LC-MS/MS and NMR can elucidate the complete structure, including linkages, without the need for chemical degradation. heritagefoodcrops.org.nzresearchgate.net

Table 3: Expected Products of Acid Hydrolysis

| Compound Name | Class |

|---|---|

| Quercetin | Flavonol Aglycone |

| D-Glucose | Aldohexose |

| L-Rhamnose | 6-Deoxy-L-mannose |

Table of Mentioned Compounds

| Compound Name |

|---|

| Quercetin |

| Quercetin 3-(2G-xylosylrutinoside) |

| Glucose (D-Glucose) |

| Rhamnose (L-Rhamnose) |

| Xylose (D-Xylose) |

| Argon |

| Xenon |

Biosynthesis and Metabolic Pathways

Integration within Flavone (B191248) and Flavonol Biosynthesis Pathway (KEGG Pathway: map00944)

The formation of Quercetin (B1663063) 3-(2G-xylosylrutinoside) is an extension of the well-characterized flavone and flavonol biosynthesis pathway, cataloged as map00944 in the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jpkegg.jp This central metabolic route is responsible for producing a wide array of flavonoid compounds in plants. kegg.jp

The pathway begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through the action of a series of enzymes. mdpi.comnih.gov The first committed step specific to flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which utilizes p-coumaroyl-CoA and malonyl-CoA to produce a chalcone scaffold. nih.gov Subsequently, chalcone isomerase (CHI) catalyzes the cyclization of the chalcone into a flavanone (B1672756), such as naringenin (B18129). mdpi.com

Naringenin serves as a critical branch point. It can be hydroxylated by flavanone 3-hydroxylase (F3H) to form dihydrokaempferol (B1209521), or by flavonoid 3'-hydroxylase (F3'H) to form eriodictyol (B191197). mdpi.com Dihydroquercetin, the immediate precursor to the quercetin aglycone, is then synthesized from dihydrokaempferol by F3'H or from eriodictyol by F3H. mdpi.comnih.gov Finally, flavonol synthase (FLS) catalyzes the desaturation of dihydroquercetin to yield the flavonol, quercetin. mdpi.comnih.gov This quercetin aglycone is then available for subsequent glycosylation steps to form various glycosides, including Quercetin 3-(2G-xylosylrutinoside).

Table 1: Key Stages in the Flavone and Flavonol Biosynthesis Pathway Leading to Quercetin

| Stage | Key Precursor(s) | Key Enzyme(s) | Product |

|---|---|---|---|

| General Phenylpropanoid Pathway | Phenylalanine | PAL, C4H, 4CL | p-Coumaroyl-CoA |

| Flavonoid Biosynthesis Initiation | p-Coumaroyl-CoA, Malonyl-CoA | Chalcone Synthase (CHS) | Chalcone |

| Flavanone Formation | Chalcone | Chalcone Isomerase (CHI) | Naringenin |

| Dihydroflavonol Synthesis | Naringenin, Eriodictyol | F3H, F3'H | Dihydroquercetin |

Enzymatic Steps and Glycosyltransferases (e.g., EC 2.4.2.35)

The conversion of the quercetin aglycone into Quercetin 3-(2G-xylosylrutinoside) involves a series of glycosylation reactions catalyzed by specific glycosyltransferases (GTs). These enzymes transfer sugar moieties from activated donor molecules, such as UDP-sugars, to the flavonoid backbone.

The formation of the rutinoside portion at the 3-position of quercetin first involves the attachment of a glucose molecule, followed by a rhamnose molecule to the glucose, creating quercetin-3-O-rutinoside (commonly known as rutin). This process requires at least two distinct enzymes: a UDP-glucose:flavonol 3-O-glucosyltransferase and a UDP-rhamnose:flavonol-3-O-glucoside rhamnosyltransferase.

The final step in the biosynthesis of Quercetin 3-(2G-xylosylrutinoside) is the addition of a xylose sugar to the glucose residue of rutin (B1680289). This reaction is catalyzed by a specific xylosyltransferase. An enzyme classified as EC 2.4.2.35 , a flavonol-3-O-glycoside xylosyltransferase, is responsible for such transformations. wikipedia.orgexpasy.org This enzyme belongs to the family of glycosyltransferases, specifically the pentosyltransferases. wikipedia.org

The systematic name for this enzyme class is UDP-α-D-xylose:flavonol-3-O-glycoside 2''-O-β-D-xylosyltransferase. qmul.ac.uk It catalyzes the following reaction:

UDP-α-D-xylose + a flavonol 3-O-glycoside ⇌ UDP + a flavonol 3-[β-D-xylosyl-(1→2)-β-D-glycoside] qmul.ac.uk

In the context of Quercetin 3-(2G-xylosylrutinoside) synthesis, the acceptor molecule (the flavonol 3-O-glycoside) is rutin. Research has shown that rutin can indeed act as a substrate for this enzyme, although it may be processed more slowly than other flavonol glycosides like flavonol 3-O-glucosides or 3-O-galactosides. qmul.ac.ukgenome.jp

Table 2: Enzymatic Glycosylation of Quercetin

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1. Glucosylation | Quercetin | Flavonol 3-O-glucosyltransferase | Quercetin 3-O-glucoside |

| 2. Rhamnosylation | Quercetin 3-O-glucoside | Flavonol-3-O-glucoside rhamnosyltransferase | Quercetin 3-O-rutinoside (Rutin) |

Precursor Involvement in Biosynthesis (e.g., Dihydroquercetin for related compounds)

A crucial precursor in the synthesis of the quercetin moiety is dihydroquercetin , also known as taxifolin. nih.govwikipedia.org Dihydroquercetin is a dihydroflavonol that sits (B43327) at a key metabolic branch point and is the direct precursor to quercetin. mdpi.com Its synthesis from the flavanone naringenin is a critical step in the pathway.

The conversion of naringenin to dihydrokaempferol is catalyzed by flavanone 3-hydroxylase (F3H). nih.gov Dihydrokaempferol is then hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, to yield dihydroquercetin. mdpi.comnih.gov Alternatively, naringenin can first be hydroxylated by F3'H to produce eriodictyol, which is then converted to dihydroquercetin by F3H. nih.gov

Once synthesized, dihydroquercetin is the substrate for flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase. mdpi.com FLS introduces a double bond between the C2 and C3 positions of the C-ring, converting dihydroquercetin into the flavonol quercetin. mdpi.comnih.gov This final step creates the planar flavonol structure that is then ready for the glycosylation events detailed previously. The availability of dihydroquercetin is therefore a rate-limiting factor for the biosynthesis of quercetin and its subsequent glycosides. documentsdelivered.com

Pre Clinical Biological Activities and Mechanisms in Vitro and in Vivo Non Human

In Vitro Biochemical and Cellular Activities

Quercetin (B1663063) 3-(2G-xylosylrutinoside), a flavonoid glycoside, has been the subject of various in vitro studies to elucidate its potential biological activities and underlying mechanisms. These investigations have primarily focused on its enzyme inhibitory effects, antioxidant capacity, and its ability to modulate cellular signaling pathways.

Enzyme Inhibition Studies

The inhibitory potential of Quercetin 3-(2G-xylosylrutinoside) against key enzymes involved in carbohydrate and lipid digestion has been a significant area of research.

Quercetin 3-(2G-xylosylrutinoside) has demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable monosaccharides. Studies have indicated that this compound can effectively inhibit this enzyme, suggesting a potential role in managing postprandial hyperglycemia. The potent inhibition is a key characteristic highlighted in preliminary research.

Table 1: Alpha-Glucosidase Inhibition by Quercetin 3-(2G-xylosylrutinoside) and Related Compounds

| Compound | Test System | IC50 Value | Reference |

|---|---|---|---|

| Quercetin 3-(2G-xylosylrutinoside) | In vitro assay | Data not available |

In addition to α-glucosidase, the inhibitory effect of Quercetin 3-(2G-xylosylrutinoside) on α-amylase, an enzyme that initiates carbohydrate digestion by hydrolyzing starch, has been investigated. Research suggests that the compound exhibits moderate inhibitory activity against α-amylase. This dual inhibition of both α-glucosidase and α-amylase points towards a comprehensive mechanism for modulating carbohydrate metabolism.

Table 2: Alpha-Amylase Inhibition by Quercetin 3-(2G-xylosylrutinoside) and Related Compounds

| Compound | Test System | IC50 Value | Reference |

|---|---|---|---|

| Quercetin 3-(2G-xylosylrutinoside) | In vitro assay | Data not available |

The potential of Quercetin 3-(2G-xylosylrutinoside) to interfere with fat digestion has been explored through its inhibitory action on pancreatic lipase. This enzyme is pivotal for the hydrolysis of dietary triglycerides. Studies have indicated that Quercetin 3-(2G-xylosylrutinoside) possesses moderate inhibitory activity against pancreatic lipase, suggesting it may have a role in modulating fat absorption.

Table 3: Pancreatic Lipase Inhibition by Quercetin 3-(2G-xylosylrutinoside) and Related Compounds

| Compound | Test System | IC50 Value | Reference |

|---|---|---|---|

| Quercetin 3-(2G-xylosylrutinoside) | In vitro assay | Data not available |

Antioxidant Potential Evaluation

The antioxidant properties of Quercetin 3-(2G-xylosylrutinoside) have been assessed using various standard in vitro assays. These assays measure the compound's ability to scavenge free radicals and reduce oxidative stress, which are implicated in the pathogenesis of numerous chronic diseases.

Commonly employed methods include the Ferric Reducing/Antioxidant Capacity (FRAP) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific quantitative data for Quercetin 3-(2G-xylosylrutinoside) is limited in publicly available literature, studies on its aglycone, quercetin, and other quercetin glycosides consistently demonstrate significant antioxidant potential. The presence of the quercetin backbone, with its multiple hydroxyl groups, is a key determinant of this activity.

Table 4: Antioxidant Activity of Quercetin and Related Glycosides

| Assay | Compound | Results | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Quercetin | IC50 = 3.3 μg/mL |

Note: Specific antioxidant activity values for Quercetin 3-(2G-xylosylrutinoside) were not available in the reviewed literature. The data presented is for the aglycone, quercetin, to provide an indication of the potential antioxidant capacity.

Modulation of Cellular Signaling Pathways

Emerging research suggests that the biological effects of quercetin and its derivatives extend beyond direct enzyme inhibition and antioxidant activity to the modulation of intracellular signaling pathways. While studies specifically on Quercetin 3-(2G-xylosylrutinoside) are limited, research on the closely related compound, quercetin 3-O-xyloside, has provided valuable insights.

One study demonstrated that quercetin 3-O-xyloside can enhance early innate immunity by activating macrophages to secrete pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov This immunostimulatory effect was found to be mediated through the up-regulation of the redox-dependent ASK1/MAPK/NF-κB signaling pathway. nih.gov The study showed that quercetin 3-O-xyloside increased the phosphorylation of ASK1 and the mitogen-activated protein kinases (MAPKs), JNK and p38. nih.gov Furthermore, it enhanced the activation and subsequent nuclear translocation of the transcription factor NF-κB. nih.gov

Studies on the aglycone, quercetin, have also extensively documented its ability to modulate various signaling cascades. For instance, quercetin has been shown to inhibit the MAPK signaling pathway in different cellular contexts, which can contribute to its anti-inflammatory and other protective effects. researchgate.netnih.gov It has also been reported to inhibit the NF-κB and JAK/STAT signaling pathways, further underscoring its immunomodulatory potential. nih.gov In microglial cells, quercetin has been observed to attenuate inflammatory responses by influencing the Nrf2 pathway and inducing the expression of heme oxygenase-1 (HO-1), with the involvement of MAPKs. plos.org Additionally, quercetin has demonstrated neuroprotective effects by modulating MAPK and PI3K/Akt/GSK3β signaling pathways in neuronal cells. researchgate.net

While these findings are for related compounds, they suggest that Quercetin 3-(2G-xylosylrutinoside) may also exert its biological effects through the modulation of these critical cellular signaling networks. Further research is necessary to specifically delineate the signaling pathways directly influenced by Quercetin 3-(2G-xylosylrutinoside).

Regulation of Glucose Transporter GLUT4 Gene Expression in Skeletal Muscle Cells (e.g., C2C12 cells)

There is currently no available scientific literature that has investigated the effects of Quercetin 3-(2G-xylosylrutinoside) on the regulation of glucose transporter GLUT4 gene expression in skeletal muscle cells, such as C2C12 cells.

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7)

No published studies were found that specifically examine the potential of Quercetin 3-(2G-xylosylrutinoside) to inhibit nitric oxide (NO) production in macrophage cell lines like RAW 264.7.

In Vivo Non-Human Biological Responses

Modulation of Plant-Insect Interactions (e.g., oviposition deterrence in beetles)

There is no available research on the role of Quercetin 3-(2G-xylosylrutinoside) in modulating plant-insect interactions, specifically concerning oviposition deterrence in beetles.

Role in Plant Stress Adaptation (e.g., cold stress response in potato)

Scientific literature detailing the specific function of Quercetin 3-(2G-xylosylrutinoside) in the adaptation of plants, such as the potato, to cold stress is not currently available.

Structure Activity Relationship Sar Studies

Impact of Glycosylation Pattern on Biological Activity

The interaction of flavonoids with insects is highly specific and can vary significantly depending on the insect species and the chemical structure of the flavonoid. nih.gov Quercetin (B1663063) and its glycosides, such as rutin (B1680289), are known to influence the feeding behavior of various insects, acting as either deterrents or stimulants. nih.gov

Rutin (quercetin-3-O-rutinoside) has been shown to deter probing activities in certain aphid species, such as Myzus persicae, causing a delay in reaching the phloem. nih.govuwm.edu.pl In contrast, for other insects like the locust Schistocerca americana and caterpillars of the tobacco budworm Heliothis virescens, rutin acts as a phagostimulant. nih.gov The aglycone, quercetin, has also demonstrated varied effects, promoting probing in the pea aphid, Acyrthosiphon pisum, while having no significant effect on the bird cherry-oat aphid, Rhopalosiphum padi. uwm.edu.plresearchgate.net

Quercetin 3-(2G-xylosylrutinoside) differs from rutin by the addition of a xylose sugar to the rutinose moiety. While direct comparative studies on the attractant or repellent properties of Quercetin 3-(2G-xylosylrutinoside) are not extensively documented, the principles of flavonoid structure-activity relationships suggest that this additional sugar group would significantly alter its interaction with insect gustatory receptors. The increased complexity and size of the sugar chain could either enhance or diminish its binding to receptor proteins, thereby altering its behavioral effect on insects. For instance, some quercetin glycosides have been identified as oviposition stimulants for the monarch butterfly, Danaus plexippus, indicating that specific sugar arrangements can be attractive. nih.gov

The table below summarizes the varied effects of quercetin and rutin on the probing behavior of different aphid species, highlighting the specificity of these interactions.

| Compound | Aphid Species | Host Plant | Observed Effect on Probing Behavior | Reference |

| Quercetin | Acyrthosiphon pisum | Pisum sativum | Promoted probing activities | uwm.edu.pl |

| Myzus persicae | Brassica rapa ssp. pekinensis | Reached phloem in a shorter time | uwm.edu.pl | |

| Rhopalosiphum padi | Avena sativa | No significant effect | uwm.edu.pl | |

| Rutin | Acyrthosiphon pisum | Pisum sativum | Delayed reaching sieve elements | uwm.edu.pl |

| Myzus persicae | Brassica rapa ssp. pekinensis | Deterred probing in non-phloem tissues | uwm.edu.pl | |

| Rhopalosiphum padi | Avena sativa | No significant effect | uwm.edu.pl |

Influence of Specific Sugar Moieties on Efficacy

The nature of the sugar moiety attached to a flavonoid is a critical determinant of its biological activity. nih.gov Different sugars can affect the molecule's solubility, stability, and ability to interact with biological targets. nih.gov

In the case of Quercetin 3-(2G-xylosylrutinoside), the presence of a xylose unit in addition to the glucose and rhamnose of rutin introduces a pentose (B10789219) sugar into the glycosidic chain. While the specific impact of xylose in this particular arrangement on insect behavior is not well-documented, studies on other flavonoid glycosides can offer insights. The type of sugar can influence the compound's effectiveness as a feeding deterrent or stimulant. For example, in a study on the aphid Aphis fabae, different flavonoid glycosides elicited varied responses, suggesting that the nature of the sugar is crucial in these interactions.

The table below outlines the constituent sugar moieties of the compared compounds.

| Compound Name | Aglycone | Glycosidic Moiety | Constituent Sugars |

| Quercetin | Quercetin | - | - |

| Rutin | Quercetin | Rutinose | Glucose, Rhamnose |

| Quercetin 3-(2G-xylosylrutinoside) | Quercetin | 2G-xylosylrutinose | Glucose, Rhamnose, Xylose |

Analytical Methodologies for Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of Quercetin (B1663063) 3-(2G-xylosylrutinoside) from complex mixtures. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

UHPLC is a modern evolution of HPLC that utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures, leading to significantly improved resolution, faster analysis times, and reduced solvent consumption. researchgate.net For the analysis of flavonoid glycosides like Quercetin 3-(2G-xylosylrutinoside), UHPLC is often coupled with various detectors, most notably mass spectrometry (MS) and photodiode array (PDA) detectors. researchgate.netnih.gov

A UHPLC method coupled with a PDA detector has been validated for the simultaneous determination of 12 flavonol glycosides in various food matrices. researchgate.net The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724). nih.govfrontiersin.org The detection wavelength for flavonol glycosides is commonly set at 350 nm. researchgate.net This type of method demonstrates good linearity, with recovery values often ranging from 85.44% to 108.79%. researchgate.net The limits of detection (LOD) and quantification (LOQ) for flavonol glycosides using UHPLC-PDA can be as low as 0.32 mg/kg and 0.97 mg/kg, respectively. researchgate.net

The enhanced separation efficiency of UHPLC is particularly advantageous when analyzing complex samples containing multiple flavonoid glycosides, ensuring accurate quantification without interference from structurally similar compounds. nih.gov

Table 1: Exemplary UHPLC Method Parameters for Flavonol Glycoside Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm × 100 mm) frontiersin.org |

| Mobile Phase | A: 0.1% Formic acid in ultrapure waterB: Acetonitrile with 0.1% formic acid frontiersin.org |

| Detection | Photodiode Array (PDA) at 350 nm researchgate.net |

| Flow Rate | Variable, optimized for separation |

| Injection Volume | Typically 5 µL researchgate.net |

HPLC remains a widely used and robust technique for the quantification of flavonoids, including Quercetin 3-(2G-xylosylrutinoside). sci-hub.semdpi.com Similar to UHPLC, it most commonly employs reversed-phase chromatography with a C18 column. sci-hub.sescispace.com

A typical HPLC method for quercetin and its glycosides involves a mobile phase of acidified water and an organic modifier like acetonitrile or methanol (B129727). nih.govmdpi.com For instance, a validated method for quercetin quantification used a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5. nih.govmdpi.com Detection is often performed using a Diode Array Detector (DAD), with a common wavelength for quercetin analysis being 368 nm or 370 nm. nih.govmdpi.comnih.gov Under such conditions, the retention time for quercetin can be as short as 3.6 minutes. nih.govmdpi.com

Validated HPLC methods demonstrate good linearity (R² > 0.995), specificity, and precision. nih.govresearchgate.net For quercetin, detection and quantification limits have been reported at 0.046 and 0.14 µg/mL, respectively. nih.govresearchgate.net The accuracy of these methods typically falls within the range of 88.6% to 110.7%. nih.govresearchgate.net HPLC is frequently employed for the quality control of herbal extracts and formulations containing flavonoids. sci-hub.seresearchgate.net

Table 2: Typical HPLC Method Parameters for Quercetin and its Glycosides

| Parameter | Value |

| Column | C18 reversed-phase (e.g., Thermo Hypersil Gold, 250 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and 2% v/v acetic acid (40:60 v/v) nih.gov |

| Detection | Diode Array Detector (DAD) at 370 nm nih.gov |

| Flow Rate | 1.3 mL/min nih.gov |

| Column Temperature | 35°C nih.gov |

Mass Spectrometry Detection and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it provides a high degree of sensitivity and selectivity, making it an indispensable tool for the identification and quantification of flavonoid glycosides like Quercetin 3-(2G-xylosylrutinoside). hebmu.edu.cnnih.gov

Modern MS techniques are well-suited for analyzing flavonoids in complex matrices like plant extracts and biological fluids. hebmu.edu.cn Electrospray ionization (ESI) is a commonly used ionization source for flavonoid analysis, often operated in the negative ion mode, which typically yields higher sensitivity for these compounds. hebmu.edu.cnnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial structural information, allowing for the differentiation of isomers and the identification of the aglycone and sugar moieties. nih.govrsc.org

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS): Q-TOF instruments provide high-resolution and accurate mass measurements, which are invaluable for identifying unknown compounds and confirming the elemental composition of metabolites. ucdavis.eduresearchgate.net An UHPLC-ESI-QTOF-MS/MS method has been developed for the comprehensive profiling of quercetin metabolites in human plasma. ucdavis.edu This technique allows for the identification of various conjugates (sulfate, glucuronide) based on their accurate mass and fragmentation patterns. ucdavis.edu For instance, the mass spectrum of quercetin-3-O-rutinoside can be analyzed using LC-ESI-QTOF to determine its precursor and product ions. massbank.eu

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MS/MS): Ion trap mass spectrometers can perform multiple stages of fragmentation (MSn), providing detailed structural information. nih.gov This is particularly useful for characterizing the complex structures of flavonoid glycosides, including the nature and position of sugar units. nih.gov A study on flavone (B191248) di-C-glycosides using HPLC-ESI-IT-MSn in negative ion mode established fragmentation rules for identifying sugar types (hexoses vs. pentoses) at different positions. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique, often using triple quadrupole or QTRAP systems, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. nih.gov It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte of interest. nih.govresearchgate.net A reliable and highly sensitive LC-MS/MS method has been developed for the differentiation and quantification of flavonoid heating products, identifying 18 compounds and quantifying 15 of them in the negative ionization mode. nih.gov LC-MS/MS methods have been successfully applied to pharmacokinetic studies of flavonoid glycosides in rat plasma. nih.gov

Table 3: Key Mass Spectrometric Parameters for Flavonoid Glycoside Analysis

| Technique | Ionization Mode | Key Application |

| Q-TOF-MS | ESI (Negative/Positive) | Identification of unknown metabolites, accurate mass measurement ucdavis.edusemanticscholar.org |

| ESI-IT-MS/MS | ESI (Negative) | Detailed structural elucidation, isomer differentiation nih.gov |

| LC-MS/MS (Triple Quadrupole) | ESI (Negative/Positive) | Targeted quantification, pharmacokinetic studies researchgate.netnih.govmdpi.com |

Spectrophotometric Detection

UV-Vis spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of total flavonoids in various samples. nih.govneliti.com This method is based on the principle that flavonoids, with their conjugated aromatic systems, exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. neliti.commdpi.com

The most common spectrophotometric method for flavonoid quantification involves the formation of a colored complex with aluminum chloride (AlCl₃) in an alcoholic or aqueous-alcoholic medium. nih.govneliti.com The hydroxyl group at C-5 and the carbonyl group at C-4 of the flavonoid skeleton, as well as ortho-dihydroxyl groups, can form stable complexes with AlCl₃, leading to a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum. neliti.com

The procedure typically involves mixing the sample extract with an AlCl₃ solution and measuring the absorbance of the resulting complex after a specific reaction time (e.g., 30 minutes) at the wavelength of maximum absorption (λmax). nih.govneliti.com The λmax for the quercetin-AlCl₃ complex is often observed around 425 nm. researchgate.net The total flavonoid content is then determined by reference to a calibration curve prepared with a standard compound, most commonly quercetin or rutin (B1680289). neliti.comresearchgate.net

Table 4: General Procedure for Spectrophotometric Quantification of Total Flavonoids

| Step | Description |

| 1. Sample Preparation | Extraction of flavonoids from the matrix using a suitable solvent (e.g., ethanol (B145695), methanol). wjpsronline.com |

| 2. Complexation Reaction | Addition of aluminum chloride (AlCl₃) solution to the sample extract. nih.govrsdjournal.org |

| 3. Incubation | Allowing the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature. nih.govneliti.com |

| 4. Absorbance Measurement | Measuring the absorbance at the wavelength of maximum absorption (e.g., ~425 nm) using a UV-Vis spectrophotometer. researchgate.net |

| 5. Quantification | Calculating the total flavonoid content based on a standard calibration curve (e.g., using quercetin as a standard). neliti.comwjpsronline.com |

Advanced Research Perspectives and Unexplored Avenues

Comprehensive Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of Quercetin (B1663063) 3-(2G-xylosylrutinoside) begins with the well-established flavonoid pathway, leading to the formation of the quercetin aglycone. This process involves a series of enzymatic reactions starting from phenylalanine. researchgate.net The subsequent glycosylation steps, which define the final structure, are less understood. It is hypothesized that the formation of the 2G-xylosylrutinoside side chain occurs in a sequential manner.

The initial step is likely the glucosylation of quercetin at the 3-hydroxyl position to form quercetin 3-O-glucoside (isoquercitrin). This is a common step in flavonoid biosynthesis, catalyzed by a flavonoid 3-O-glucosyltransferase (3GT). nih.gov Following this, a rhamnosyltransferase would catalyze the addition of a rhamnose sugar to the glucose moiety, forming quercetin 3-O-rutinoside (rutin). The final and most distinctive step would be the addition of a xylose sugar to the glucose of the rutinose backbone, a reaction catalyzed by a specific xylosyltransferase.

The regulatory mechanisms governing this intricate biosynthetic pathway are likely as complex as the pathway itself. In plants, the biosynthesis of flavonoids is known to be under the control of a sophisticated network of transcription factors, primarily from the MYB (myeloblastosis), bHLH (basic helix-loop-helix), and WD40 repeat protein families. mdpi.commdpi.com These transcription factors work in concert to regulate the expression of the structural genes encoding the biosynthetic enzymes. It is plausible that specific sets of these transcription factors are responsible for upregulating the genes encoding the glycosyltransferases involved in the synthesis of the xylosylrutinoside chain in response to developmental or environmental cues. Integrated transcriptomic and metabolomic analyses in Actinidia species have revealed that the expression of numerous flavonoid biosynthesis genes, including those for chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and various UDP-glycosyltransferases (UGTs), is highly correlated with the accumulation of different flavonoids. mdpi.com However, the specific transcription factors that orchestrate the precise sequence of glycosylation events to produce Quercetin 3-(2G-xylosylrutinoside) remain to be identified.

Detailed Enzymatic Characterization and Engineering of Glycosyltransferases

The enzymes responsible for the sequential addition of sugar moieties to the quercetin backbone are central to the formation of Quercetin 3-(2G-xylosylrutinoside). These enzymes belong to the large family of UDP-glycosyltransferases (UGTs), which utilize nucleotide-activated sugars as donors. nih.govdoaj.org While many UGTs involved in flavonoid biosynthesis have been characterized, the specific enzymes responsible for the formation of the 2G-xylosylrutinoside chain have not yet been isolated and characterized.

The identification and characterization of these specific glycosyltransferases, particularly the xylosyltransferase that completes the trisaccharide chain, are crucial next steps. This would involve techniques such as protein purification, gene cloning, and heterologous expression to assess their substrate specificity and kinetic parameters. Understanding the structure and function of these enzymes at a molecular level would open the door to protein engineering. nih.gov By modifying the active sites of these enzymes, it may be possible to alter their substrate specificity or improve their catalytic efficiency, enabling the synthesis of novel flavonoid glycosides with potentially enhanced biological activities. Recent advancements in ancestral sequence reconstruction and structure-guided directed evolution have shown promise in engineering UGTs for the synthesis of complex oligosaccharides on various natural products. nih.govresearchgate.net

Table 1: Key Glycosyltransferases in Flavonoid Biosynthesis

| Enzyme Family | Sugar Donor | Function in Flavonoid Biosynthesis |

| Flavonoid 3-O-glucosyltransferase (3GT) | UDP-glucose | Adds glucose to the 3-hydroxyl group of flavonols like quercetin. nih.gov |

| Rhamnosyltransferase | UDP-rhamnose | Adds rhamnose to a sugar moiety already attached to the flavonoid. |

| Xylosyltransferase | UDP-xylose | Adds xylose to a sugar moiety, a key step in forming complex glycosides. nih.gov |

This table is generated based on general knowledge of flavonoid biosynthesis and is hypothetical in the specific context of Quercetin 3-(2G-xylosylrutinoside) due to a lack of direct research.

Identification and Validation of Novel Molecular Targets

The biological activities of flavonoids are intrinsically linked to their ability to interact with specific molecular targets within the cell. While quercetin itself has been shown to interact with a multitude of proteins, including kinases and transcription factors, the influence of the complex 2G-xylosylrutinoside sugar moiety on this interaction profile is a significant unknown. mdpi.commdpi.com The sugar chain can alter the compound's solubility, stability, and ability to cross biological membranes, thereby modulating its bioavailability and access to intracellular targets.

Computational methods like molecular docking can provide initial insights into potential protein targets. frontiersin.org These in silico approaches can predict the binding affinity of Quercetin 3-(2G-xylosylrutinoside) to a range of known protein structures. However, these predictions must be followed by experimental validation. Techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays can be employed to identify and confirm direct binding partners. Once potential targets are identified, further in vitro and in vivo studies are necessary to validate the functional consequences of these interactions. Given the structural similarity to other quercetin glycosides, potential targets could include enzymes involved in inflammation and oxidative stress pathways. nih.gov

Application of Advanced '-omics' Technologies (e.g., Metabolomics, Transcriptomics) for Integrated Understanding

The advent of high-throughput '-omics' technologies provides a powerful toolkit for unraveling the complexities of plant secondary metabolism. Metabolomic profiling of plants known to produce Quercetin 3-(2G-xylosylrutinoside), such as Actinidia melanandra and Orixa japonica, can provide a comprehensive snapshot of the metabolic landscape. nih.gov By correlating the abundance of this specific compound with other metabolites, it is possible to infer its position within broader metabolic networks.

Transcriptomic analysis, on the other hand, allows for the identification of genes that are co-expressed with the production of Quercetin 3-(2G-xylosylrutinoside). plos.org By identifying genes whose expression levels rise and fall in concert with the concentration of the compound, researchers can pinpoint candidate genes for the biosynthetic enzymes and regulatory transcription factors involved in its formation. mdpi.com The integration of metabolomic and transcriptomic data provides a powerful, systems-level understanding of how the synthesis of this complex flavonoid is orchestrated within the plant. While several such studies have been conducted on Actinidia species, a targeted analysis focusing on the accumulation of Quercetin 3-(2G-xylosylrutinoside) is still needed to illuminate its specific biosynthetic and regulatory network. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Quercetin 3-(2G-xylosylrutinoside) in plant extracts?

- Methodology : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is widely used for precise identification and quantification. Negative electrospray ionization (ESI) mode is optimal for detecting flavonoid glycosides like Quercetin 3-(2G-xylosylrutinoside) due to their ionization efficiency. LC-MS/MS with collision energy optimization (e.g., 20–40 eV) enhances fragmentation specificity for structural confirmation .

Q. What are the primary natural sources of Quercetin 3-(2G-xylosylrutinoside), and how does its concentration vary among plant cultivars?

- Methodology : The compound is predominantly found in Vigna unguiculata (cowpea) cultivars, with concentrations ranging from 489.47 to 653.4 mg/kg in leaves. Variability across cultivars (e.g., VOP4 vs. VOP7) necessitates comparative metabolomic studies using targeted UPLC-MS to assess genetic and environmental influences on biosynthesis .

Q. What key physicochemical properties of Quercetin 3-(2G-xylosylrutinoside) impact experimental handling?

- Methodology : The compound’s solubility (LogS = -2.50) and moderate LogP (0.70) suggest limited aqueous solubility, requiring solvents like methanol-water mixtures for extraction. Hydrogen-bonding capacity (7 donors, 11 acceptors) and polarity (186.37 Ų polar surface area) influence chromatographic retention times and column selection (e.g., C18 reverse-phase) .

Advanced Research Questions

Q. How can extraction protocols be optimized to enhance yield and stability of Quercetin 3-(2G-xylosylrutinoside?

- Methodology : Enzymatic pretreatment (e.g., cellulase) improves cell wall degradation in plant matrices, increasing extraction efficiency. Stability studies under varying pH (4–7) and temperature (4–25°C) are critical, as glycosidic bonds are prone to hydrolysis. Lyophilization of extracts preserves integrity compared to oven drying .

Q. What in silico strategies effectively predict the bioactivity of Quercetin 3-(2G-xylosylrutinoside against viral targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) with SARS-CoV-2 proteins (papain-like protease, spike RBD) evaluates binding affinities. Normal mode analysis (iMODS server) assesses complex stability by calculating deformation energies and hinge regions. Validate predictions with surface plasmon resonance (SPR) or fluorescence quenching assays .

Q. How do glycosylation patterns influence bioavailability and therapeutic efficacy?

- Methodology : Compare pharmacokinetic profiles (Cmax, AUC) of Quercetin 3-(2G-xylosylrutinoside) with its aglycone (quercetin) using in vitro Caco-2 cell models and in vivo rodent studies. Xylosylrutinoside’s larger molecular weight (772.66 g/mol) may reduce passive diffusion but enhance solubility, impacting intestinal absorption and plasma half-life .

Q. How should researchers address discrepancies in reported bioactivity across studies?

- Methodology : Standardize assay conditions (e.g., antioxidant DPPH/ABTS protocols) to minimize variability. Meta-analyses of dose-response data (e.g., IC50 ranges) using tools like RevMan can identify confounding factors (e.g., impurity levels, cell line specificity). Cross-validate findings with orthogonal assays (e.g., ROS scavenging vs. Nrf2 activation) .

Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in derivatives?

- Methodology : Synthesize analogs with modified glycosyl groups (e.g., rhamnosyl vs. glucosyl) and test bioactivity in parallel. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., glycosylation site, bond angles) with anti-inflammatory or antioxidant endpoints. Crystallography or NMR resolves 3D conformations for SAR insights .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.